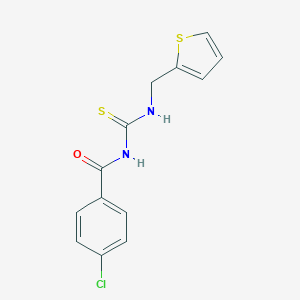
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide, also known as PB28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PB28 belongs to the class of benzamide derivatives and has a molecular weight of 426.6 g/mol.
Mechanism of Action
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide exerts its therapeutic effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and activated immune cells. This binding leads to the induction of apoptosis or programmed cell death in cancer cells and the suppression of inflammation in activated immune cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide also modulates the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can also inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Future Directions
There are several future directions for the study of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands that can be used in the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide with other drugs or therapies. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pentanoyl chloride, followed by the reaction with thiourea and phenyl isocyanate. The final product is obtained after purification using chromatographic techniques.
Scientific Research Applications
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has also been studied for its anti-inflammatory effects, which can help in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-13-17(23)22-19(25)21-16-12-8-7-11-15(16)18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,24)(H2,21,22,23,25) |
InChI Key |
QTMNGSXXKPRAJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)



![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)

